

A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives

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Compound of Interest				
Compound Name:	2-Bromo-4-iodopyridine			
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A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **2-bromo-4-iodopyridine** and its key derivatives, providing essential data for identification, characterization, and quality control in synthetic chemistry.

This guide offers a comparative analysis of the spectroscopic properties of **2-bromo-4-iodopyridine** and its amino and hydroxyl derivatives. The data presented is crucial for researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where these halogenated pyridines serve as versatile building blocks.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **2-bromo-4-iodopyridine**, 2-bromo-4-aminopyridine, and 2-bromo-4-hydroxypyridine. This data is essential for confirming the identity and purity of these compounds in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (ppm)



Compound	H-3	H-5	H-6	Other	Solvent
2-Bromo-4-iodopyridine	~7.8	~7.5	~8.2	-	CDCl₃ (Predicted)
2-Bromo-4- aminopyridin e	~6.7	~6.4	~7.8	NH ₂ : ~4.5 (broad s)	DMSO-d ₆ (Predicted)
2-Bromo-4- hydroxypyridi ne	~6.8	~6.3	~7.7	OH: ~10.5 (broad s)	DMSO-d ₆ (Predicted)

Table 2: 13C NMR Spectroscopic Data (ppm)

Compoun d	C-2	C-3	C-4	C-5	C-6	Solvent
2-Bromo-4- iodopyridin e	~145	~135	~95	~130	~152	CDCl₃ (Predicted)
2-Bromo-4- aminopyridi ne	~158	~110	~150	~108	~148	DMSO-d ₆ (Predicted)
2-Bromo-4- hydroxypyri dine	~155	~115	~165	~110	~145	DMSO-d ₆ (Predicted)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)



Compound	Key Functional Group Stretches	Aromatic C-H Stretch	C=C & C=N Ring Stretching	C-Br Stretch
2-Bromo-4- iodopyridine	-	~3050	~1570, 1450	~670
2-Bromo-4- aminopyridine	N-H stretch: ~3400-3200	~3070	~1600, 1480	~680
2-Bromo-4- hydroxypyridine	O-H stretch: ~3300 (broad)	~3060	~1590, 1470	~675

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2-Bromo-4- iodopyridine	C₅H₃BrlN	283.89 g/mol [1]	283/285 (M+), 204/206 ([M-Br]+), 156 ([M-I]+), 78
2-Bromo-4- aminopyridine	C₅H₅BrN₂	173.01 g/mol [2]	173/175 ([M+H]+)[2]
2-Bromo-4- hydroxypyridine	C₅H4BrNO	174.00 g/mol [3]	173/175 (M+), 94 ([M- Br-CO]+), 78

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-bromo-4-iodopyridine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to



obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
 with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
 mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a
 thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and the fingerprint region of the molecule.

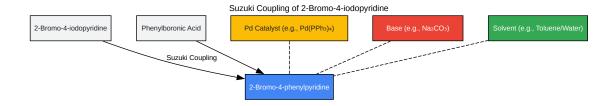
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that provide structural information.



Visualizing a Key Reaction: Suzuki Coupling

2-Bromo-4-iodopyridine is a valuable substrate in cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. The following diagram illustrates a typical Suzuki coupling reaction involving **2-bromo-4-iodopyridine** and phenylboronic acid.



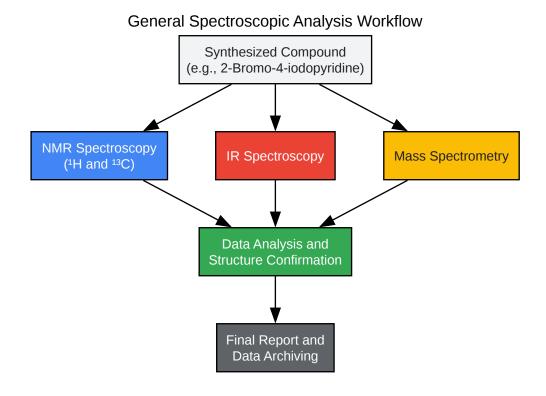
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Caption: Suzuki Coupling Reaction of **2-Bromo-4-iodopyridine**.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of a synthetic organic compound like **2-bromo-4-iodopyridine**.





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Caption: Workflow for Spectroscopic Analysis.

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